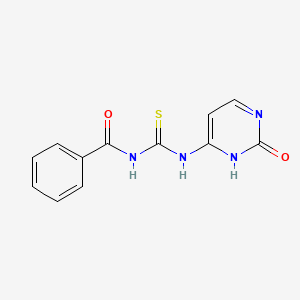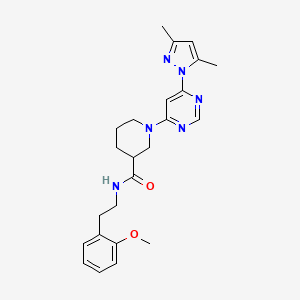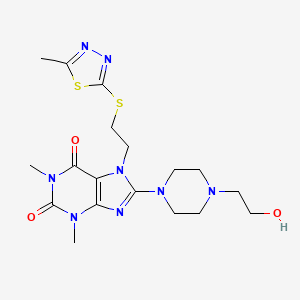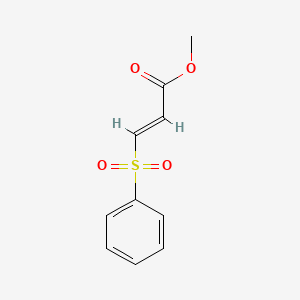
1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzoyl-N’-(2-hydroxy-4-pyrimidinyl)thiourea” is a chemical compound with the molecular formula C12H10N4O2S . It has diverse applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “N-benzoyl-N’-(2-hydroxy-4-pyrimidinyl)thiourea” is represented by the SMILES stringS=C(NC(C1=CC=CC=C1)=O)NC2=NC=CC=N2 . This indicates that the compound contains a thiourea group attached to a benzoyl group and a pyrimidinyl group.
Scientific Research Applications
Synthesis and In Vitro Cytotoxicity
N-benzoyl-N'-(2-hydroxy-4-pyrimidinyl)thiourea derivatives demonstrate potential in cancer research. For example, the synthesis and evaluation of 1-benzoyl-3-methyl thiourea derivatives revealed notable cytotoxicity against HeLa cell lines, indicating potential for anticancer applications (Ruswanto et al., 2015).
Biological Activity and Insecticide Applications
N-benzoyl-N'-(2-hydroxy-4-pyrimidinyl)thiourea derivatives have also shown promise in biological applications, including as insecticides. The synthesis of N'-(4, 6-disubstituted-pyrimidin-2-yl)-N-fluoro-benzoyl thiourea derivatives indicated excellent inhibitory activities against weed, and one compound exhibited notable insecticide activity (Xue Si, 2005).
Corrosion Inhibition
Thiourea derivatives, including those with pyrimidinyl and benzoyl groups, have been evaluated as corrosion inhibitors for carbon steel. The incorporation of certain functional groups can significantly enhance their inhibitory efficiency, making them valuable in industrial applications (de Oliveira et al., 2015).
Antimicrobial and Plant-Growth Regulation
N-benzoyl-N'-(2-hydroxy-4-pyrimidinyl)thiourea has been noted for its antimicrobial and plant-growth regulatory properties. Studies have shown that these derivatives possess herbicidal, insecticidal, antifungal, and antibacterial capabilities, highlighting their potential in agricultural and medicinal applications (Zhao et al., 2013).
Enantiodiscrimination in NMR Spectroscopy
In analytical chemistry, thiourea derivatives, including benzoyl-substituted types, have been employed as chiral solvating agents (CSAs) for enantiodiscrimination in NMR spectroscopy. This application is crucial for determining the stereochemistry of complex organic compounds (Recchimurzo et al., 2021).
Theoretical and Experimental Investigations
Comprehensive theoretical and experimental investigations have been conducted on thiourea derivatives, including N-benzoyl-N'-(2-hydroxy-4-pyrimidinyl)thiourea, to understand their molecular structure, stability, and potential biological activities. Such studies are integral to the development of new pharmaceuticals and materials (Raza et al., 2022).
Properties
IUPAC Name |
N-[(2-oxo-1H-pyrimidin-6-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-10(8-4-2-1-3-5-8)16-12(19)15-9-6-7-13-11(18)14-9/h1-7H,(H3,13,14,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDOIUIINSOTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2641908.png)


![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]acetamide](/img/structure/B2641914.png)

![1-(3-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2641917.png)



![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2641924.png)

![3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2641926.png)
![6-Fluoro-2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2641928.png)

